An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Nitrile
An In-depth Technical Guide to the Physicochemical Properties of Citronellyl Nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl nitrile, also known by its IUPAC name 3,7-dimethyloct-6-enenitrile, is a synthetic fragrance ingredient valued for its fresh, citrusy, and slightly green aroma.[1][2] It serves as a stable and versatile component in a wide array of applications, including perfumes, cosmetics, soaps, and detergents.[3][4] Its chemical stability, particularly in alkaline conditions, makes it a preferred substitute for the less stable citronellal.[5] This technical guide provides a comprehensive overview of the core physicochemical properties of Citronellyl nitrile, complete with detailed experimental protocols and a logical workflow for its synthesis and characterization.
Physicochemical Data of Citronellyl Nitrile
The following table summarizes the key physicochemical properties of Citronellyl nitrile, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇N | [6][7] |
| Molecular Weight | 151.25 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [6][8] |
| Odor | Fresh, lemon, citrus, metallic, waxy, floral | [6][9] |
| Boiling Point | 91.5-92 °C @ 11 Torr; 231 °C @ 760 mmHg | [8][10] |
| Density | 0.8332 - 0.855 g/cm³ @ 25 °C | [9][10][11] |
| Refractive Index | 1.440 - 1.460 @ 20 °C | [9][11] |
| Flash Point | > 93.33 °C (Closed Cup) | [9][11] |
| Vapor Pressure | 4.81 Pa @ 20 °C; 0.1 mmHg @ 20 °C | [10][11] |
| Water Solubility | 119 mg/L @ 20 °C | [10] |
| LogP (n-octanol/water) | 3.1 - 3.55 @ 23 °C | [10][12] |
| Purity (by GC) | ≥98.5% | [6] |
Experimental Protocols
The determination of the physicochemical properties of Citronellyl nitrile requires standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Micro-method)
This method is suitable for determining the boiling point of a small liquid sample.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of Citronellyl nitrile is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in the Thiele tube containing heating oil, making sure the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[13][14]
Determination of Density (Oscillating U-tube Method - ASTM D4052)
This method utilizes a digital density meter for a precise measurement.[3][15]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or automated sampler
-
Thermostatic control for the measuring cell
Procedure:
-
The digital density meter is calibrated with two reference standards (e.g., dry air and pure water) at the desired temperature (e.g., 25 °C).
-
A small volume of Citronellyl nitrile is introduced into the oscillating U-tube, ensuring no air bubbles are present.[6]
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with the calibration data to automatically calculate and display the density of the sample.[4][6]
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through the substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (sodium lamp or white light with dispersion compensation)
-
Dropper
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
The temperature of the prisms is regulated to the desired temperature (e.g., 20 °C) using the circulating water bath.
-
A few drops of Citronellyl nitrile are placed on the surface of the lower prism.
-
The two prisms are closed and locked.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the control knob is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If using white light, the dispersion compensator is adjusted to eliminate any color fringe.
-
The refractive index is read directly from the instrument's scale.[16][17]
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which the vapors of the liquid will ignite.
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure:
-
The sample cup of the apparatus is filled with Citronellyl nitrile to the marked level.
-
The lid is placed on the cup, and the thermometer and ignition source are positioned correctly.
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, the ignition source is applied by dipping it into the vapor space of the cup through the shutter mechanism.
-
The flash point is the lowest temperature at which a brief flash is observed inside the cup.[18][19]
Determination of Water Solubility (Flask Method - OECD 105)
This method is suitable for substances with a solubility above 10⁻² g/L.[20][21]
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Analytical balance
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., Gas Chromatography)
Procedure:
-
A volume of distilled water is placed in the flask and allowed to reach thermal equilibrium in the constant temperature bath (e.g., 20 °C).
-
An excess amount of Citronellyl nitrile is added to the water.
-
The mixture is stirred for a sufficient time to reach equilibrium (preliminary tests can determine this time).
-
The mixture is then centrifuged or filtered to separate the undissolved nitrile.
-
The concentration of Citronellyl nitrile in the clear aqueous phase is determined using a suitable analytical method like Gas Chromatography.[10][22]
Determination of Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)
This method estimates the LogP value based on the retention time in a reversed-phase HPLC system.[8][23]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase (e.g., methanol/water mixture)
-
Reference substances with known LogP values
Procedure:
-
A calibration curve is generated by injecting a series of reference substances with known LogP values and recording their retention times.
-
A solution of Citronellyl nitrile is prepared in the mobile phase.
-
The Citronellyl nitrile solution is injected into the HPLC system.
-
The retention time of Citronellyl nitrile is determined.
-
The LogP of Citronellyl nitrile is calculated by interpolating its retention time on the calibration curve of the reference substances.[1][5]
Determination of Purity (Gas Chromatography - GC)
Gas chromatography is a standard method for assessing the purity of volatile compounds like Citronellyl nitrile.[24][25]
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for fragrance analysis (e.g., non-polar or mid-polar)
-
Injector system
-
Data acquisition and processing software
Procedure:
-
The GC operating conditions (e.g., oven temperature program, carrier gas flow rate, injector and detector temperatures) are optimized for the separation of components in the Citronellyl nitrile sample.
-
A small, known amount of the sample is injected into the GC.
-
The components of the sample are separated in the column based on their volatility and interaction with the stationary phase.
-
The separated components are detected by the FID, generating a chromatogram.
-
The area of each peak in the chromatogram is integrated.
-
The purity of Citronellyl nitrile is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[26][27]
Synthesis and Characterization Workflow
The industrial synthesis of Citronellyl nitrile typically involves a two-step process starting from citronellal. The following diagram illustrates the logical workflow from synthesis to the characterization of its physicochemical properties.
Caption: Workflow for the synthesis and physicochemical characterization of Citronellyl nitrile.
References
- 1. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. matestlabs.com [matestlabs.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. store.astm.org [store.astm.org]
- 16. mt.com [mt.com]
- 17. rudolphresearch.com [rudolphresearch.com]
- 18. aidic.it [aidic.it]
- 19. scribd.com [scribd.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. filab.fr [filab.fr]
- 23. oecd.org [oecd.org]
- 24. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
- 25. agilent.com [agilent.com]
- 26. Analysis of perfumes by gas chromatography | MACHEREY-NAGEL [mn-net.com]
- 27. gcms.cz [gcms.cz]
